(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide
Description
(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Key structural features include:
- Cyano group: Enhances electron-withdrawing properties, stabilizing the conjugated system and influencing reactivity.
- 3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl substituent: The ethoxy group at position 3 and bulky naphthylmethoxy group at position 4 contribute to steric bulk and lipophilicity.
This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and other pharmacologically active enamide derivatives. Its synthesis likely involves Knoevenagel condensation between a substituted benzaldehyde and cyanoacetamide, followed by functional group modifications .
Properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O5/c1-2-36-28-17-20(16-23(18-30)29(33)31-25-12-5-6-13-26(25)32(34)35)14-15-27(28)37-19-22-10-7-9-21-8-3-4-11-24(21)22/h3-17H,2,19H2,1H3,(H,31,33)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSNUGUQZMJXRK-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide is a complex organic compound with potential biological activities due to its unique structural features. This compound contains a cyano group, an ethoxy group, and a naphthylmethoxy group, which contribute to its reactivity and interaction with biological targets. The molecular formula is , and it has a molecular weight of 493.519 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The cyano group enhances electrophilicity, facilitating nucleophilic attacks, while the naphthylmethoxy moiety increases binding affinity with biomolecules. The specific pathways and targets are context-dependent, influencing applications in medicinal chemistry and material science.
Biological Activity Overview
The biological activities of this compound have been studied across various domains:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with cyano groups have shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing naphthyl groups have been documented to possess antibacterial effects against various pathogens.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts. For example, similar compounds have demonstrated inhibition of proteases and kinases, critical in cancer progression.
Case Studies
- Anticancer Screening : A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a concentration-dependent inhibition of cell viability, with IC50 values comparable to known chemotherapeutic agents.
- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Compound A: (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
- Differences :
- Methoxy group at position 3 (vs. ethoxy in the target).
- Naphthylmethoxy group at position 2 (vs. position 4 in the target).
- 4-Chloro substitution on the amide phenyl ring.
- Implications :
- Reduced steric hindrance due to methoxy vs. ethoxy.
- Altered electronic effects from chloro substitution may impact binding affinity.
Compound B: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Differences :
- Central furan ring replaces the phenyl ring.
- Methyl and nitro groups on the furan-attached phenyl.
- Implications :
- Furan’s electron-rich nature may enhance π-π stacking.
- Increased planarity could improve membrane permeability.
Variations in the Amide Substituent
Compound C: (E)-3-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Differences :
- Pyrazole core replaces the central phenyl ring.
- Trifluoromethyl group on the amide phenyl (vs. nitro in the target).
- Trifluoromethyl enhances metabolic stability compared to nitro .
Compound D: (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-pyrrol-3-yl]-N-(2-methyl-4-nitro-phenyl)prop-2-enamide
- Differences :
- Pyrrole ring replaces the central phenyl.
- Methyl and nitro groups on the amide phenyl.
- Implications :
- Pyrrole’s aromaticity and substitution pattern may alter binding kinetics.
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~494.5 g/mol | ~505.3 g/mol | ~417.4 g/mol | ~450.9 g/mol |
| LogP (Predicted) | ~5.2 | ~5.5 | ~3.8 | ~4.6 |
| Key Functional Groups | Ethoxy, Naphthylmethoxy, Nitro | Methoxy, Chloro, Nitro | Furan, Methyl, Nitro | Pyrazole, Trifluoromethyl |
| Solubility (aq.) | Low | Very Low | Moderate | Moderate |
| Hydrogen Bond Acceptors | 7 | 7 | 6 | 6 |
Key Observations :
- The target compound’s naphthylmethoxy group confers high lipophilicity (LogP ~5.2), favoring membrane permeability but limiting aqueous solubility.
- Compound C’s trifluoromethyl group enhances metabolic stability, a common strategy in medicinal chemistry .
Structural Insights from Crystallography
- Hydrogen Bonding : The nitro group in the target compound may participate in C–H···O interactions, as seen in similar nitro-substituted enamide derivatives .
- Crystal Packing : Bulky naphthylmethoxy groups likely induce steric clashes, reducing crystal density compared to analogs with smaller substituents (e.g., methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
